

Spectroscopic Profile of Z-L-Glu-OBzl: A Technical Guide

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Compound of Interest

Compound Name: Z-Glu-OBzl

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This technical guide provides a comprehensive overview of the spectroscopic data for N- α -Benzyloxycarbonyl-L-glutamic acid α -benzyl ester (Z-L-Glu-OBzl), a key building block in peptide synthesis and pharmaceutical development. Due to the limited availability of a complete, publicly accessible dataset for the L-isomer, this guide combines reported data for the closely related D-isomer with expected values and general experimental protocols.

Core Spectroscopic Data

The structural confirmation of Z-L-Glu-OBzl relies on a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for elucidating the carbon-hydrogen framework of Z-L-Glu-OBzl.

¹H NMR Data (Expected)

The following table summarizes the expected proton NMR chemical shifts for Z-L-Glu-OBzl, typically recorded in a solvent like deuterated chloroform (CDCl₃).

Protons	Chemical Shift (δ , ppm)	Multiplicity	Integration
Aromatic (C ₆ H ₅)	7.30-7.40	Multiplet	10H
NH (Amide)	~5.5-6.0	Doublet	1H
CH (α -proton)	~4.4-4.6	Multiplet	1H
CH ₂ (Benzyl)	5.10-5.20	Singlet	2H
CH ₂ (Benzyl Ester)	5.05-5.15	Singlet	2H
CH ₂ (γ -protons)	~2.4-2.6	Multiplet	2H
CH ₂ (β -protons)	~2.0-2.2	Multiplet	2H

¹³C NMR Data

While specific experimental data for the L-isomer is not readily available, data for the D-isomer (Z-D-Glu-OBzl) provides expected chemical shifts.[\[1\]](#)

Carbon	Chemical Shift (δ , ppm)
C=O (Urethane)	~156
C=O (Carboxylic Acid)	~175
C=O (Benzyl Ester)	~172
Aromatic (C ₆ H ₅)	~127-136
CH (α -carbon)	~53
CH ₂ (Benzyl)	~67
CH ₂ (Benzyl Ester)	~66
CH ₂ (γ -carbon)	~30
CH ₂ (β -carbon)	~28

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in Z-L-Glu-OBzl. The data is typically acquired using an ATR-IR spectrometer.[\[1\]](#)

Functional Group	Wavenumber (cm ⁻¹)
N-H Stretch (Amide)	~3300
C-H Stretch (Aromatic)	~3100-3000
C-H Stretch (Aliphatic)	~3000-2850
C=O Stretch (Urethane, Ester, Acid)	~1730-1690 (broad)
C=C Stretch (Aromatic)	~1600, ~1495
N-H Bend (Amide)	~1530
C-O Stretch (Ester, Acid)	~1250-1150

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Parameter	Value
Molecular Formula	C ₂₀ H ₂₁ NO ₆ [1]
Molecular Weight	371.38 g/mol [1]
Exact Mass	371.13688739 Da [1]
Expected [M+H] ⁺	372.1441
Expected [M+Na] ⁺	394.1260

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of Z-L-Glu-OBzl in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- ^1H NMR Acquisition:
 - Use a spectrometer operating at a frequency of 300 MHz or higher.
 - Acquire a standard one-dimensional proton spectrum.
 - Set the spectral width to cover the range of 0-10 ppm.
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Process the data with appropriate phasing and baseline correction.
- ^{13}C NMR Acquisition:
 - Use a spectrometer operating at a frequency of 75 MHz or higher.
 - Acquire a standard one-dimensional proton-decoupled carbon spectrum.
 - Set the spectral width to cover the range of 0-200 ppm.
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

- Sample Preparation: If using an ATR-FTIR spectrometer, place a small amount of the solid Z-L-Glu-OBzl sample directly on the ATR crystal.
- Data Acquisition:
 - Record the spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$.
 - Collect a background spectrum of the clean ATR crystal before running the sample.
 - Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

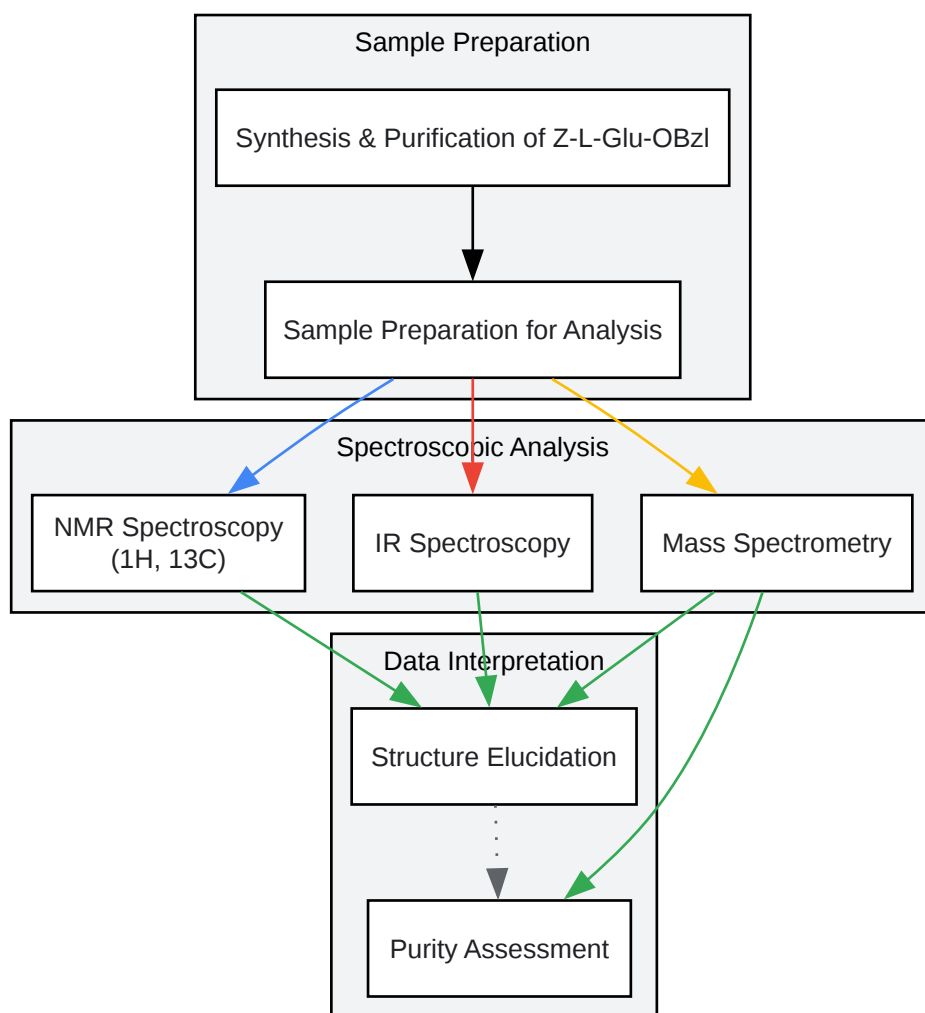
Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of Z-L-Glu-OBzl in a suitable solvent (e.g., methanol, acetonitrile).
- Data Acquisition (Electrospray Ionization - ESI):
 - Infuse the sample solution into the ESI source of the mass spectrometer.
 - Acquire the mass spectrum in positive ion mode to observe protonated ($[M+H]^+$) and sodiated ($[M+Na]^+$) adducts.
 - Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like Z-L-Glu-OBzl.



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Caption: General workflow for spectroscopic analysis.

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References

- 1. Z-D-Glu-OBzl | C₂₀H₂₁NO₆ | CID 7018162 - PubChem [pubchem.ncbi.nlm.nih.gov]

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